![molecular formula C21H19N5O4 B3008913 2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-97-0](/img/structure/B3008913.png)
2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
The compound “2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes in the body. They are found in DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine core, followed by various substitution reactions to introduce the ethoxyphenyl and methoxyphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and functional groups. The ethoxy and methoxy groups are electron-donating, which could influence the reactivity of the compound .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions, and the ether groups could be cleaved with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Characterization
Purine N-Oxides Synthesis
Kawashima and Kumashiro (1969) studied the synthesis of purine 3-N-oxides, providing foundational insights into the chemical properties and potential applications of purine derivatives similar to your compound of interest (Kawashima & Kumashiro, 1969).
Synthesis of Novel Compounds
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized various novel compounds, including purine derivatives, showing the potential for creating a wide range of chemicals for different applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological and Medicinal Applications
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Hassan, Hafez, and Osman (2014) synthesized and analyzed the cytotoxic activity of pyrazole and pyrimidine derivatives, offering insights into the potential medicinal applications of similar purine derivatives (Hassan, Hafez, & Osman, 2014).
Diuretic Properties
Shishkina et al. (2018) studied a compound with strong diuretic properties, highlighting the potential therapeutic uses of similar purine derivatives (Shishkina et al., 2018).
Chemical Properties and Reactions
Intramolecular Hydrogen Bonding in Oxamide Derivatives
Martínez-Martínez et al. (1998) explored intramolecular hydrogen bonding in oxamide derivatives, relevant for understanding the chemical behavior of similar purine structures (Martínez-Martínez et al., 1998).
Cross-Coupling Reactions in Purine Synthesis
Česnek, Hocek, and Holý (2000) studied cross-coupling reactions in purine synthesis, offering insights into the chemical synthesis processes relevant to your compound (Česnek, Hocek, & Holý, 2000).
Hydrogen Bonding in DNA Base Recognition
Gaugain, Markovits, Le Pecq, and Roques (1981) explored the role of hydrogen bonding in DNA base recognition, which can provide insights into the interactions of purine derivatives with DNA (Gaugain et al., 1981).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-30-14-9-7-12(8-10-14)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-5-4-6-15(11-13)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFULUHSNXLOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
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